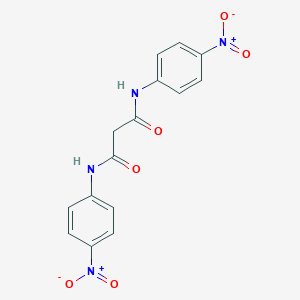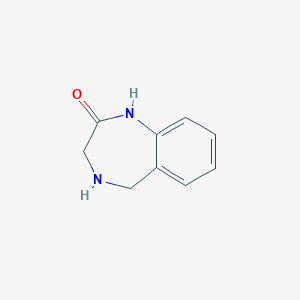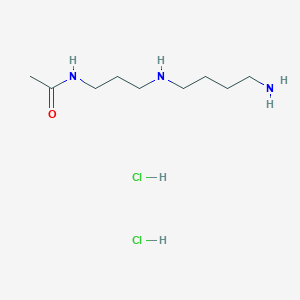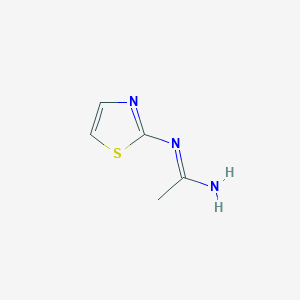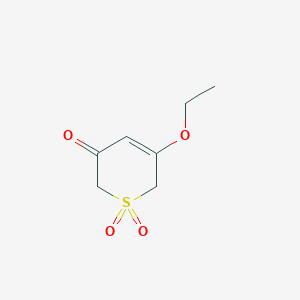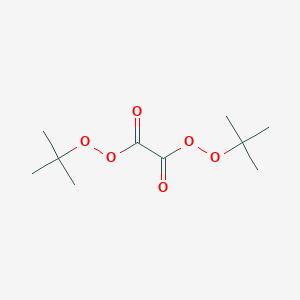
Tetrakis(2-mercaptoethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-mercaptoethyl)ethylenediamine (TMEA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a chelating agent that has been used in various applications, including catalysis, electrochemistry, and medicine.
Mecanismo De Acción
Tetrakis(2-mercaptoethyl)ethylenediamine acts as a chelating agent, forming coordination complexes with metal ions. It has a high affinity for soft metal ions, such as copper, mercury, and silver. Tetrakis(2-mercaptoethyl)ethylenediamine can also form stable complexes with hard metal ions, such as iron and zinc. The coordination complexes formed by Tetrakis(2-mercaptoethyl)ethylenediamine have unique properties that make them useful in various applications.
Efectos Bioquímicos Y Fisiológicos
Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Tetrakis(2-mercaptoethyl)ethylenediamine has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tetrakis(2-mercaptoethyl)ethylenediamine in lab experiments is its high affinity for metal ions. This property makes it useful in various applications, including catalysis and electrochemistry. Tetrakis(2-mercaptoethyl)ethylenediamine is also relatively easy to synthesize, and the synthesis method is well-established. However, one limitation of using Tetrakis(2-mercaptoethyl)ethylenediamine is its potential toxicity. Tetrakis(2-mercaptoethyl)ethylenediamine can form complexes with toxic metal ions, such as mercury, which can be harmful to humans and the environment.
Direcciones Futuras
There are several potential future directions for research on Tetrakis(2-mercaptoethyl)ethylenediamine. One area of interest is the use of Tetrakis(2-mercaptoethyl)ethylenediamine in the synthesis of metal nanoparticles for drug delivery applications. Tetrakis(2-mercaptoethyl)ethylenediamine could also be used as a ligand in the synthesis of MOFs for gas storage and separation. Additionally, further research could be done on the potential use of Tetrakis(2-mercaptoethyl)ethylenediamine in cancer therapy and its antibacterial and antifungal properties. Finally, research could be done on the environmental impact of Tetrakis(2-mercaptoethyl)ethylenediamine and its potential toxicity.
In conclusion, Tetrakis(2-mercaptoethyl)ethylenediamine is a versatile chelating agent that has many potential applications in various fields. Its unique properties make it useful in catalysis, electrochemistry, and medicine. Further research on Tetrakis(2-mercaptoethyl)ethylenediamine could lead to new discoveries and innovations in these fields.
Métodos De Síntesis
Tetrakis(2-mercaptoethyl)ethylenediamine can be synthesized through a two-step process. The first step involves the reaction of ethylenediamine with sodium hydride to form the sodium salt of ethylenediamine. In the second step, the sodium salt of ethylenediamine is reacted with 2-chloroethanethiol to form Tetrakis(2-mercaptoethyl)ethylenediamine. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Tetrakis(2-mercaptoethyl)ethylenediamine has been used in various scientific research applications. It has been used as a chelating agent in the synthesis of metal nanoparticles, which have potential applications in catalysis, sensing, and drug delivery. Tetrakis(2-mercaptoethyl)ethylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been used in electrochemical studies as a redox-active ligand.
Propiedades
Número CAS |
133531-87-0 |
|---|---|
Nombre del producto |
Tetrakis(2-mercaptoethyl)ethylenediamine |
Fórmula molecular |
C10H24N2S4 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
Clave InChI |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
SMILES canónico |
C(CN(CCS)CCS)N(CCS)CCS |
Otros números CAS |
133531-87-0 |
Sinónimos |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
